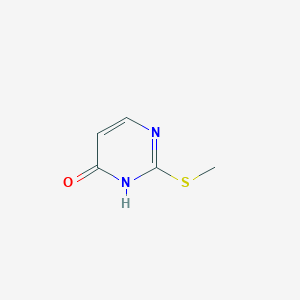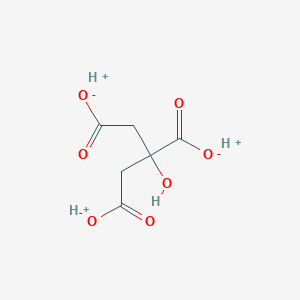
4-ヒドロキシ-2-(メチルチオ)ピリミジン
概要
説明
2-(Methylthio)pyrimidin-4-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-Methylthio-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid or MTPCA. It has a molecular formula of C7H7N2O2S and a molecular weight of 189.21 g/mol.
科学的研究の応用
抗酸化活性
4-ヒドロキシ-2-(メチルチオ)ピリミジン誘導体は、抗酸化剤としての可能性について研究されています。抗酸化剤は、フリーラジカルによって引き起こされる細胞の損傷から細胞を保護する上で不可欠です。 この化合物の誘導体は、フリーラジカルのスカベンジングにおいて有望な結果を示しており、新しい抗酸化剤の開発に利用できる可能性があります .
抗がん特性
ピリミジン環は、抗がん活性を持つ薬剤など、多くの臨床的に使用されている薬剤に見られる共通の構造です。 4-ヒドロキシ-2-(メチルチオ)ピリミジンの研究は、ピリミジン骨格の細胞分裂と成長を阻害する能力を利用して、新しい抗がん薬の開発につながる可能性があります .
リポキシゲナーゼ阻害剤
リポキシゲナーゼは、脂肪酸の代謝において役割を果たし、炎症反応に関与する酵素です。 4-ヒドロキシ-2-(メチルチオ)ピリミジンの誘導体を含むピリミジン誘導体は、リポキシゲナーゼ阻害剤として研究されており、炎症に関連する状態に対する新しい治療法につながる可能性があります .
抗ウイルス活性
ピリミジンコアを持つ化合物は、ウイルスに対する有効性について評価されています。 4-ヒドロキシ-2-(メチルチオ)ピリミジンから合成された新しい誘導体は、特にHIVに対して、宿主細胞内のウイルス複製を阻害することにより、抗ウイルス剤として役立つ可能性があります .
除草剤と殺菌剤の開発
ピリミジン誘導体は、除草剤と殺菌剤の特性を持つことがわかっています。 農業科学における4-ヒドロキシ-2-(メチルチオ)ピリミジンの探索は、より効果的で、可能性としては毒性の低い植物保護化学物質の開発につながる可能性があります .
分子ドッキング研究
分子ドッキングは、分子と標的タンパク質間の相互作用を予測するために使用される方法です。 4-ヒドロキシ-2-(メチルチオ)ピリミジン誘導体は、酵素や受容体との相互作用をモデル化するために計算研究で使用でき、特定の生物学的活性を備えた薬剤の設計を支援します .
Safety and Hazards
作用機序
Target of Action
2-(Methylthio)pyrimidin-4-ol is a pyrimidine derivative . Pyrimidines are known to have a range of pharmacological effects, including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Given its classification as a pyrimidine derivative, it can be inferred that it may interact with its targets (inflammatory mediators) to inhibit their expression and activities . This interaction could result in the suppression of inflammation.
Biochemical Pathways
Based on its anti-inflammatory properties, it can be inferred that it may affect the pathways involving the inflammatory mediators mentioned above . The downstream effects could include the reduction of inflammation and associated symptoms.
Result of Action
The primary result of the action of 2-(Methylthio)pyrimidin-4-ol, as inferred from its classification as a pyrimidine derivative, is the potential reduction of inflammation . This is achieved through the inhibition of key inflammatory mediators, leading to a decrease in inflammation at the molecular and cellular levels .
生化学分析
Biochemical Properties
It is known to be a competitive inhibitor of Nitric Oxide Synthase (NOS) , suggesting that it may interact with this enzyme and potentially influence its activity.
Cellular Effects
Given its role as a competitive inhibitor of NOS , it may influence cellular processes related to nitric oxide production. Nitric oxide is a critical signaling molecule in many biological processes, including vasodilation, immune response, and neurotransmission.
Molecular Mechanism
As a competitive inhibitor of NOS , it likely binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity.
Metabolic Pathways
Given its structure, it may be involved in pyrimidine metabolism .
特性
IUPAC Name |
2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-9-5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHSQVMHSFXUOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206119 | |
| Record name | 2-(Methylthio)-1H-pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5751-20-2 | |
| Record name | 2-(Methylthio)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5751-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylthio)-1H-pyrimidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005751202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5751-20-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5751-20-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Methylthio)-1H-pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylthio)-1H-pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














